Methyl 6-iodo-4-methylquinoline-2-carboxylate
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Overview
Description
Methyl 6-iodo-4-methylquinoline-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀INO₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-4-methylquinoline-2-carboxylate typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodo-2-methylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-4-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are typical reagents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-iodo-4-methylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 6-iodo-4-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2-methylquinoline-4-carboxylic acid: Similar structure but lacks the methyl ester group.
4-Methylquinoline: Lacks the iodine and carboxylate groups.
Uniqueness
Methyl 6-iodo-4-methylquinoline-2-carboxylate is unique due to the presence of both the iodine atom and the methyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
Methyl 6-iodo-4-methylquinoline-2-carboxylate is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H10INO2 |
Molecular Weight | 301.12 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents |
This compound features an iodine atom at the 6-position and a carboxylate group at the 2-position of the quinoline ring, which significantly influences its reactivity and biological properties.
1. Enzyme Inhibition:
this compound has been observed to inhibit specific cytochrome P450 enzymes essential for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to enhanced therapeutic effects or increased toxicity .
2. Modulation of Cell Signaling:
The compound influences various cell signaling pathways, particularly those involved in oxidative stress response and apoptosis. It has been shown to modulate gene expression related to these pathways, affecting cellular metabolism and survival .
3. Kinase Inhibition:
Research indicates that this compound can inhibit certain kinases that play critical roles in cell signaling processes. This inhibition may affect cell growth and survival, presenting potential applications in cancer therapy .
Biological Activity
This compound exhibits significant biological activities:
-
Antimicrobial Activity:
Studies have shown that quinoline derivatives possess antimicrobial properties against various pathogens. This compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae . -
Anticancer Potential:
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies indicated that it could inhibit proliferation in several cancer types, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial activity of various iodo-quinoline derivatives, this compound was found to exhibit potent activity against S. epidermidis and C. parapsilosis. The compound's mechanism was linked to its ability to disrupt microbial adhesion, an essential step in biofilm formation .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and T47D). The results indicated significant inhibition of cell growth, with IC50 values suggesting a promising therapeutic window for further development .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is stable under dry conditions at room temperature. Its solubility in organic solvents facilitates its formulation for potential therapeutic applications. However, further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics fully.
Properties
Molecular Formula |
C12H10INO2 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
methyl 6-iodo-4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-7-5-11(12(15)16-2)14-10-4-3-8(13)6-9(7)10/h3-6H,1-2H3 |
InChI Key |
OWYOKUNMHCETPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)I)C(=O)OC |
Origin of Product |
United States |
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